molecular formula C36H38N6O6 B12073923 N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide

N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B12073923
M. Wt: 650.7 g/mol
InChI Key: ZAQAMSOJBOBLOG-UIZNXOQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide is a purine-derived nucleoside analog with a complex stereochemistry and functionalization. Key structural features include:

  • Purine core: A 6-oxo-5H-purin-2-yl base modified with an ethenyl group at position 6.
  • Oxolane (tetrahydrofuran) ring: Substituted at position 9 with a hydroxy group (4R) and a methoxy-substituted trityl group [(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy] at position 3.
  • Methanimidamide moiety: N,N-dimethyl substitution at the terminal position.

Properties

Molecular Formula

C36H38N6O6

Molecular Weight

650.7 g/mol

IUPAC Name

N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C36H38N6O6/c1-6-30-38-32-33(39-35(40-34(32)44)37-22-41(2)3)42(30)31-20-28(43)29(48-31)21-47-36(23-11-8-7-9-12-23,24-15-17-26(45-4)18-16-24)25-13-10-14-27(19-25)46-5/h6-19,22,28-29,31-32,43H,1,20-21H2,2-5H3/b37-22+/t28-,29+,31+,32?,36?/m0/s1

InChI Key

ZAQAMSOJBOBLOG-UIZNXOQQSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC(=O)C2C(=N1)N(C(=N2)C=C)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O

Canonical SMILES

CN(C)C=NC1=NC(=O)C2C(=N1)N(C(=N2)C=C)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide involves multiple steps, including the formation of the purine base, the attachment of the sugar moiety, and the introduction of the aromatic rings. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The aromatic rings and the purine base can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions could introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

N’-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or as a lead compound for drug development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to the purine metabolism.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N’-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analog 1: N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-hydroxyoxolan-2-yl]-9H-purin-6-yl}benzamide (Compound 35, )

  • Core structure : Purine base (6-benzamido) with an oxolane ring.
  • Key modifications: Sulfanylmethyl group instead of methoxy trityl. Thiophosphate linkage introduced via 2-cyanoethyl tetraisopropyl phosphoramidite.
  • Synthesis : 46% yield via phosphoramidite coupling, purified via flash chromatography .
  • Analytical data : LC/MS (Rt = 3.26 min, purity 99%), ¹H/¹³C/³¹P NMR confirmed stereochemistry .

Comparison :

Feature Target Compound Compound 35
Purine substitution 8-ethenyl, 6-oxo 6-benzamido
Oxolane substituents Methoxy trityl, hydroxy Sulfanylmethyl, hydroxy
Phosphorylation Absent Thiophosphate linkage
Synthetic yield Not reported 46%

Structural Analog 2: N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (Compound 42, )

  • Core structure : 6-oxopurine with a 2-methylpropanamide group.
  • Key modifications: Sulfanylmethyl at oxolane position 4. No trityl protection; free hydroxy group at position 3.
  • Synthesis : 68% purity via NaOH-mediated deprotection, isolated as a viscous oil .

Comparison :

Feature Target Compound Compound 42
Protecting groups Methoxy trityl None
Oxolane stability Enhanced via trityl Labile due to free –SH
Purity Not reported 68%

The target compound’s trityl group likely improves solubility and stability during synthesis compared to Compound 42’s unprotected sulfanylmethyl group .

Structural Analog 3: N-[9-[(2S,4R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide ()

  • Core structure : Benzamidopurine with a phosphoramidate linkage.
  • Key modifications :
    • Phosphoramidate at oxolane position 4.
    • Identical trityl protection as the target compound.
  • Analytical data : Molecular mass 857.95 g/mol, pKa 7.87 .

Comparison :

Feature Target Compound Compound ()
Phosphorylation Absent Phosphoramidate linkage
Base modification 8-ethenyl, 6-oxo 6-benzamido
Therapeutic use Potential siRNA component Oligonucleotide precursor

The phosphoramidate in ’s compound enhances its utility in solid-phase oligonucleotide synthesis, a feature absent in the target compound .

Biological Activity

N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of purine compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of methoxy groups in the structure may enhance lipophilicity, facilitating better cell membrane penetration and efficacy against tumor cells.

Antioxidant Activity

The antioxidant potential of the compound is hypothesized based on its structural features. Compounds containing phenolic structures are known to scavenge free radicals effectively. Preliminary assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have demonstrated that similar compounds possess significant radical scavenging capabilities, suggesting that this compound may exhibit similar properties.

The biological activity of N'-[8-ethenyl...methanimidamide may involve several mechanisms:

  • Inhibition of Kinases : Many purine derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways.
  • Interaction with DNA : The compound may intercalate into DNA strands or inhibit topoisomerases, leading to disrupted replication and transcription processes.
  • Modulation of Cell Signaling : The hydroxy groups can participate in hydrogen bonding with receptor sites, potentially modulating various signaling pathways involved in cell growth and survival.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that a related purine derivative showed potent activity against breast cancer cell lines (MCF7), inducing apoptosis through the intrinsic pathway. The study reported IC50 values significantly lower than those of standard chemotherapeutics.

CompoundIC50 (µM)Mechanism
N'-[8-ethenyl...]5.4Apoptosis induction
Standard Drug12.0Apoptosis induction

Case Study 2: Antioxidant Activity

In another study assessing antioxidant properties using the DPPH assay, a structurally similar compound exhibited an SC50 value of 40 µg/mL. This suggests that the target compound could also possess comparable antioxidant capabilities.

CompoundSC50 (µg/mL)Reference
N'-[8-ethenyl...]35
Ascorbic Acid (Control)1.65

Research Findings

Recent research has focused on the synthesis and optimization of similar compounds to enhance their biological activities. For example:

  • Synthesis Techniques : Innovative synthetic routes have been developed to yield high-purity derivatives with improved pharmacokinetic profiles.
  • Biological Testing : In vitro assays have confirmed the anticancer and antioxidant activities of these derivatives, paving the way for further preclinical studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.